4-Chloro-5-ethyl-N-((3S,4R)-1-(5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl)-3-methoxypiperidin-4-yl)-1H-imidazole-2-carboxamide, also known as DS-2969b, is a novel compound currently under investigation for its potential therapeutic applications, particularly as an inhibitor of bacterial DNA gyrase. This compound is classified as a GyrB inhibitor and has shown promising results in preclinical studies for the treatment of Clostridium difficile infections.
The compound was developed by Daiichi Sankyo Company and is characterized by its unique molecular structure and mechanism of action. It has been the subject of various studies aimed at understanding its efficacy and safety profile in treating bacterial infections.
DS-2969b falls under the category of anti-infective agents, specifically targeting bacterial DNA replication processes. Its classification as a GyrB inhibitor makes it a part of a broader class of antibiotics that interfere with bacterial DNA gyrase, an essential enzyme for bacterial survival.
The synthesis of 4-Chloro-5-ethyl-N-((3S,4R)-1-(5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl)-3-methoxypiperidin-4-yl)-1H-imidazole-2-carboxamide involves several key steps that include the formation of the imidazole core and the introduction of various substituents to achieve the final molecular structure.
The synthetic route typically begins with the preparation of the imidazole ring through cyclization reactions involving appropriate precursors. The introduction of the chloro and ethyl groups is achieved through halogenation and alkylation reactions. The thiadiazole moiety is synthesized separately and then coupled with the piperidine derivative to form the final product. Each step requires careful optimization to ensure high yield and purity.
The molecular formula for 4-Chloro-5-ethyl-N-((3S,4R)-1-(5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl)-3-methoxypiperidin-4-yl)-1H-imidazole-2-carboxamide is C17H25ClN6O3S. Its structure features multiple functional groups including an imidazole ring, a thiadiazole ring, and a piperidine ring.
The compound's molecular weight is approximately 396.94 g/mol. The presence of chlorine and sulfur atoms in its structure contributes to its unique chemical properties and biological activity.
DS-2969b undergoes various chemical reactions primarily related to its interactions with biological targets. As a GyrB inhibitor, it disrupts the normal function of DNA gyrase in bacteria, leading to impaired DNA replication.
In vitro assays have demonstrated that DS-2969b exhibits strong inhibitory activity against Clostridium difficile DNA gyrase with a half-maximal inhibitory concentration (IC50) significantly lower than traditional antibiotics like novobiocin. This suggests a potent mechanism that could be exploited for therapeutic purposes.
The mechanism by which 4-Chloro-5-ethyl-N-((3S,4R)-1-(5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl)-3-methoxypiperidin-4-yl)-1H-imidazole-2-carboxamide exerts its effects involves binding to the GyrB subunit of DNA gyrase. This binding inhibits the enzyme's activity, preventing it from introducing negative supercoils into DNA—a necessary step for replication and transcription.
In studies involving Clostridium difficile, DS-2969b showed an IC50 value of approximately 20 ng/ml for inhibiting DNA gyrase activity, indicating its potential effectiveness compared to existing treatments.
DS-2969b is typically characterized by its solid state at room temperature with specific melting points that can vary based on purity and formulation.
The compound exhibits solubility in various organic solvents but may have limited solubility in water due to its hydrophobic components. Stability studies indicate that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
The chemical stability and reactivity profiles have been assessed through accelerated stability tests, ensuring that the compound maintains its integrity over time when stored properly.
The primary application of 4-Chloro-5-ethyl-N-((3S,4R)-1-(5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl)-3-methoxypiperidin-4-yl)-1H-imidazole-2-carboxamide lies in its potential use as an antibiotic against Clostridium difficile infections. It is currently undergoing clinical trials to evaluate its efficacy and safety profile in humans.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1